molecular formula C20H18N2O3S B10979892 5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide

5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide

Cat. No.: B10979892
M. Wt: 366.4 g/mol
InChI Key: QTGIWKPMRFQEEL-UHFFFAOYSA-N
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Description

5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a benzyl group, and a methoxybenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The benzyl and methoxybenzoyl groups are then introduced through a series of reactions, including nucleophilic substitution and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide
  • 4-Amino-1-benzylpiperidine
  • 4-Benzyl-5-[(4-methoxybenzoyl)amino]-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, 5-Benzyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

5-benzyl-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C20H18N2O3S/c1-25-15-9-7-14(8-10-15)19(24)22-20-17(18(21)23)12-16(26-20)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,21,23)(H,22,24)

InChI Key

QTGIWKPMRFQEEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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